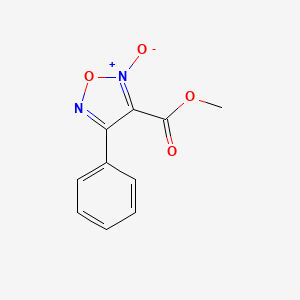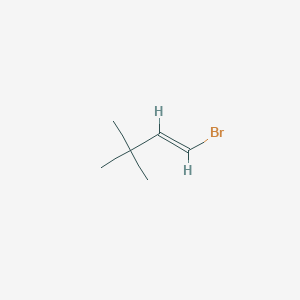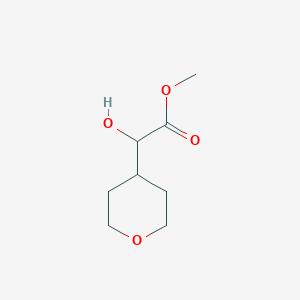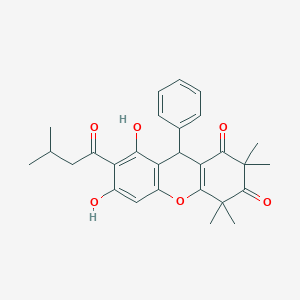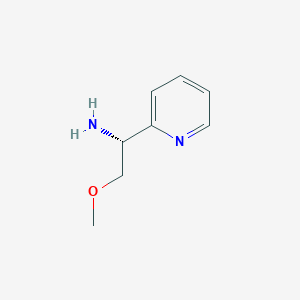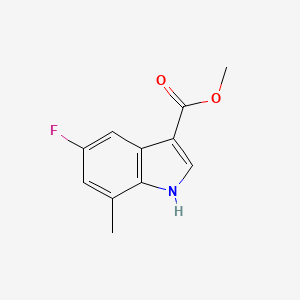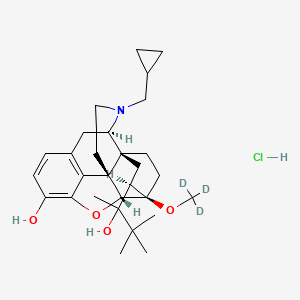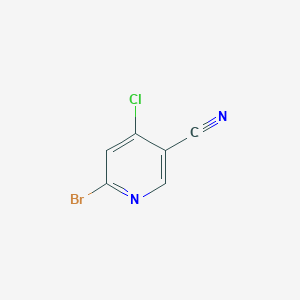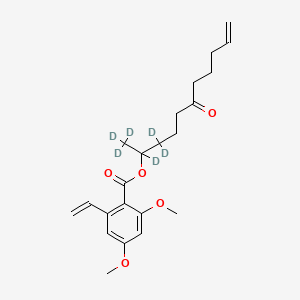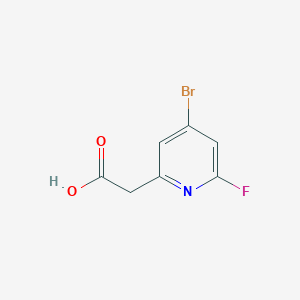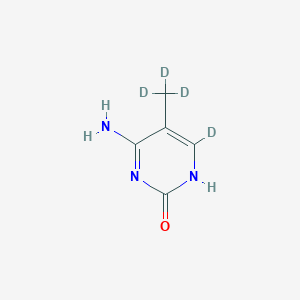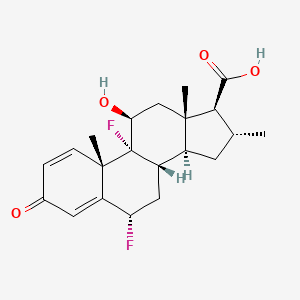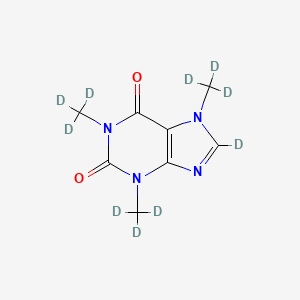
Caffeine-D10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Caffeine-D10 is a deuterated form of caffeine, where ten hydrogen atoms are replaced with deuterium. This isotopic labeling is often used in scientific research to study the pharmacokinetics and metabolism of caffeine. Caffeine itself is a well-known stimulant found in coffee, tea, and various other beverages and foods. It is widely consumed for its stimulating effects on the central nervous system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Caffeine-D10 typically involves the incorporation of deuterium into the caffeine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuterium incorporation. The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.
化学反应分析
Types of Reactions
Caffeine-D10 undergoes similar chemical reactions as regular caffeine, including:
Oxidation: Caffeine can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in the caffeine molecule.
Substitution: Substitution reactions can occur at different positions on the caffeine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various caffeine metabolites such as paraxanthine, theobromine, and theophylline. These metabolites are often studied to understand the metabolic pathways and effects of caffeine in the body.
科学研究应用
Caffeine-D10 is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of caffeine in the body.
Metabolic Phenotyping: Investigating the metabolic pathways and identifying biomarkers for various diseases.
Liver Function Testing: Assessing liver function by analyzing the metabolism of caffeine.
Cosmetic Industry: Used in formulations to study the penetration and effects of caffeine in skincare products.
作用机制
Caffeine-D10 exerts its effects by acting as an adenosine receptor antagonist. By blocking the binding of adenosine to its receptors, caffeine increases the levels of neurotransmitters such as dopamine and norepinephrine, leading to increased alertness and reduced fatigue. Additionally, caffeine inhibits the enzyme phosphodiesterase, leading to increased levels of cyclic AMP, which further stimulates the central nervous system.
相似化合物的比较
Caffeine-D10 can be compared with other deuterated compounds and similar stimulants:
Theobromine: Found in chocolate, it has milder stimulant effects compared to caffeine.
Theophylline: Used in the treatment of respiratory diseases, it has bronchodilator effects.
Paraxanthine: A major metabolite of caffeine with similar stimulant properties.
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it a valuable tool in research compared to its non-deuterated counterparts.
属性
分子式 |
C8H10N4O2 |
|---|---|
分子量 |
204.25 g/mol |
IUPAC 名称 |
8-deuterio-1,3,7-tris(trideuteriomethyl)purine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1D3,2D3,3D3,4D |
InChI 键 |
RYYVLZVUVIJVGH-LSURFNHSSA-N |
手性 SMILES |
[2H]C1=NC2=C(N1C([2H])([2H])[2H])C(=O)N(C(=O)N2C([2H])([2H])[2H])C([2H])([2H])[2H] |
规范 SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


